molecular formula C21H23N3O4 B11636760 methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate

methyl (2E)-2-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)hydrazinecarboxylate

Cat. No.: B11636760
M. Wt: 381.4 g/mol
InChI Key: FLFNXHZXKUJPAI-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole core with a methoxyphenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The methoxyphenoxyethyl side chain is then introduced through a nucleophilic substitution reaction, followed by the formation of the hydrazide linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The methoxyphenoxyethyl side chain may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is unique due to its specific combination of an indole core and a methoxyphenoxyethyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

methyl N-[(E)-[1-[2-(2-methoxyphenoxy)ethyl]-2-methylindol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C21H23N3O4/c1-15-17(14-22-23-21(25)27-3)16-8-4-5-9-18(16)24(15)12-13-28-20-11-7-6-10-19(20)26-2/h4-11,14H,12-13H2,1-3H3,(H,23,25)/b22-14+

InChI Key

FLFNXHZXKUJPAI-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3OC)/C=N/NC(=O)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3OC)C=NNC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.